

An In-depth Technical Guide to 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **2-((2-Cyclohexylethyl)amino)adenosine**, also known as CGS 22492. This adenosine analogue has been identified as a potent A2A adenosine receptor agonist and has been utilized in studies investigating the vasodilatory effects of adenosine receptor activation. This document summarizes its chemical and physical properties, details its interaction with adenosine receptor subtypes, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

2-((2-Cyclohexylethyl)amino)adenosine is a derivative of adenosine, characterized by the substitution of a 2-cyclohexylethylamino group at the 2-position of the purine ring. This modification is a key determinant of its pharmacological activity, conferring high affinity for the A2A adenosine receptor.[1]

Chemical Structure:



Chemical Structure of 2-((2-Cyclohexylethyl)amino)adenosine

Table 1: Chemical Identifiers and Physical Properties

Property	Value		
IUPAC Name	2-((2-Cyclohexylethyl)amino)adenosine		
Synonym	CGS 22492		
Molecular Formula	C18H28N6O4		
Molecular Weight	392.45 g/mol		
CAS Number	124498-52-8		
SMILES String	C1CCC(CC1)CCNc2nc(c3c(n2)n(cn3)[C@H]4INVALID-LINKCO)O">C@HO)N		
InChI Key	KVFIFVMFYLZJBZ-LSCFUAHRSA-N		
Physical State	Solid (presumed)		
Melting Point	Data not available		
Solubility	Data not available		

Pharmacological Properties

CGS 22492 is a potent agonist of the A2 adenosine receptor, exhibiting vasodilatory effects.[2] The substitution at the 2-position of the adenosine scaffold is a known strategy to enhance affinity and selectivity for the A2A receptor subtype.[1]

Table 2: Pharmacological Data



Parameter	Value	Species/Tissue	Receptor Subtype	Reference
EC ₅₀ (Vasodilation)	11.27 ± 1.53 μM	Human Coronary Artery	A2	[2]
Binding Affinity (K _i)	Data not available	-	A1	-
Binding Affinity (K _i)	Data not available	-	A2A	-
Binding Affinity (K _i)	Data not available	-	A2B	-
Binding Affinity (K _i)	Data not available	-	A3	-

Synthesis

While a specific, detailed synthesis protocol for **2-((2-Cyclohexylethyl)amino)adenosine** (CGS 22492) is not readily available in the public domain, the general synthesis of 2-substituted adenosine derivatives typically involves the modification of a protected adenosine precursor. A plausible synthetic route would involve the nucleophilic substitution of a leaving group at the 2-position of the purine ring with 2-cyclohexylethylamine.

A general approach for the synthesis of 2-amino substituted adenosine derivatives involves the following key steps:

- Protection of Ribose Hydroxyl Groups: The hydroxyl groups of the ribose moiety are typically
 protected with acetyl or other suitable protecting groups to prevent unwanted side reactions.
- Introduction of a Leaving Group at the 2-Position: A leaving group, such as a halogen (e.g., chlorine or iodine), is introduced at the 2-position of the purine ring. This is often achieved by starting with a 2-aminoadenosine precursor and performing a diazotization reaction followed by substitution.
- Nucleophilic Substitution: The 2-halo-adenosine derivative is then reacted with the desired amine, in this case, 2-cyclohexylethylamine, to displace the leaving group and form the 2-



amino substituted product.

 Deprotection: The protecting groups on the ribose moiety are removed to yield the final compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **2-((2-Cyclohexylethyl)amino)adenosine**.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method for determining the binding affinity of a compound to adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of 2-((2-

Cyclohexylethyl)amino)adenosine for the A1, A2A, A2B, and A3 adenosine receptors.

Materials:

- Membrane preparations from cells expressing a single subtype of human adenosine receptor (A1, A2A, A2B, or A3).
- Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [125I]AB-MECA for A3).
- 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) stock solution of known concentration.
- Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal adenosine receptor agonist like NECA).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.

Procedure:



- Incubation: In a microtiter plate, combine the cell membrane preparation, the specific radioligand at a concentration near its K_e, and varying concentrations of 2-((2-Cyclohexylethyl)amino)adenosine. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of the non-specific binding control.
- Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_e), where [L] is the concentration of the radioligand and K_e is its dissociation constant.

In Vitro Vasodilation Assay

This protocol is based on the methodology used to assess the vasodilatory effects of CGS 22492 in human coronary arteries.[2]

Objective: To determine the concentration-response curve for **2-((2-Cyclohexylethyl)amino)adenosine**-induced relaxation in isolated arterial rings.

Materials:

Isolated human coronary artery segments.



- Krebs-Henseleit solution (physiological salt solution).
- Potassium chloride (KCI) for pre-contraction.
- 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) stock solutions of varying concentrations.
- Organ bath system with force transducers.

Procedure:

- Tissue Preparation: Mount rings of human coronary artery (approximately 3-4 mm in length) in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes. Induce a stable contraction by adding a high concentration of KCI (e.g., 35 mM).
- Concentration-Response Curve Generation: Once a stable contraction is achieved, add cumulative concentrations of **2-((2-Cyclohexylethyl)amino)adenosine** to the organ bath.
- Data Recording: Record the changes in isometric tension using force transducers.
- Data Analysis: Express the relaxation at each concentration as a percentage of the precontracted tension. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows A2A Adenosine Receptor Signaling Pathway

2-((2-Cyclohexylethyl)amino)adenosine, as an A2A receptor agonist, is expected to activate the canonical Gs-protein coupled signaling cascade.

Caption: A2A adenosine receptor signaling pathway activated by **2-((2-Cyclohexylethyl)amino)adenosine**.



Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Adenosine Receptor Subtype Effects

Adenosine receptors mediate diverse physiological effects through coupling to different G proteins. The A1 and A3 receptors are primarily coupled to Gi/o, leading to inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs, stimulating adenylyl cyclase.

Caption: G-protein coupling of adenosine receptor subtypes.

Conclusion

2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) is a valuable pharmacological tool for investigating the roles of A2 adenosine receptors, particularly in the cardiovascular system. Its potent vasodilatory effects highlight its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its binding profile across all adenosine receptor subtypes and to explore its therapeutic potential in greater detail. This technical guide provides a foundational resource to support these future research endeavors.

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